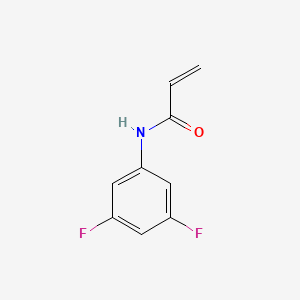

N-(3,5-difluorophenyl)prop-2-enamide

Description

BenchChem offers high-quality N-(3,5-difluorophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-difluorophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,5-difluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h2-5H,1H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWSUIBJGONZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156755-81-5 | |

| Record name | N-(3,5-difluorophenyl)prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(3,5-difluorophenyl)prop-2-enamide

Abstract: This document provides an in-depth technical guide for the synthesis of N-(3,5-difluorophenyl)prop-2-enamide, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through the acylation of 3,5-difluoroaniline with acryloyl chloride. This guide elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, outlines critical safety considerations, and details the analytical methods for product characterization. It is intended for an audience of researchers, chemists, and drug development professionals seeking a robust and reproducible synthetic methodology.

Introduction and Strategic Overview

N-aryl acrylamides are a class of compounds of significant interest due to the presence of a reactive vinyl group, making them ideal monomers for polymerization and Michael additions. The specific target molecule, N-(3,5-difluorophenyl)prop-2-enamide, incorporates a difluorinated phenyl ring, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity. The synthesis route from 3,5-difluoroaniline and acryloyl chloride is a direct and efficient method, proceeding via a nucleophilic acyl substitution.

The chosen synthetic strategy is a variation of the Schotten-Baumann reaction, which involves the acylation of an amine (or alcohol) with an acid chloride in the presence of a base.[1][2] The base plays a crucial role, not as a catalyst, but as a stoichiometric acid scavenger.[3][4][5] It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine.[3][5] Protonated aniline would be non-nucleophilic and thus unreactive, effectively halting the reaction and diminishing the yield.[4] Triethylamine (TEA) is selected as the base for its efficacy in this role and its ability to form a salt (triethylammonium chloride) that can be easily removed during the workup procedure.[3]

Reaction Mechanism: The Schotten-Baumann Acylation

The synthesis proceeds through a well-established nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,5-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate.[2][6]

-

Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.

-

Acid Neutralization: The generated hydrogen chloride (HCl) is immediately neutralized by triethylamine (TEA), an organic base, to form triethylammonium chloride.[3][5] This prevents the HCl from protonating and deactivating the starting 3,5-difluoroaniline.

The overall transformation is visually represented in the following reaction scheme.

Hazard Analysis and Safety Protocols

A thorough understanding and mitigation of risks are paramount. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[7][8]

-

Acryloyl Chloride : This reagent is highly flammable, corrosive, moisture-sensitive, and fatal if inhaled.[9] It must be handled under an inert atmosphere (e.g., nitrogen or argon).[9] Keep away from water, heat, sparks, and open flames.[7][9] Emergency eyewash stations and safety showers must be readily accessible.[7][8]

-

3,5-Difluoroaniline : This compound is toxic if swallowed, in contact with skin, or if inhaled.[10][11] It causes skin and serious eye irritation. Avoid creating dust and ensure adequate ventilation.[12][13]

-

Triethylamine (TEA) : A flammable and corrosive liquid that can cause severe skin burns and eye damage. It has a strong, pungent odor.

-

Dichloromethane (DCM) : A volatile solvent and a suspected carcinogen. Handle with care to minimize inhalation and skin contact.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for synthesis, work-up, and purification.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 3,5-Difluoroaniline | C₆H₅F₂N | 129.11[11] | 10.0 | 1.29 g | 1.0 |

| Acryloyl Chloride | C₃H₃ClO | 90.51 | 11.0 | 0.88 mL | 1.1 |

| Triethylamine | C₆H₁₅N | 101.19 | 12.0 | 1.67 mL | 1.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | - |

Synthetic Procedure

The following workflow diagram illustrates the key stages of the synthesis.

Step-by-Step Methodology:

-

Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,5-difluoroaniline (1.29 g, 10.0 mmol).

-

Solvation : Add anhydrous dichloromethane (DCM, 50 mL) to the flask and stir until the aniline is fully dissolved.

-

Base Addition : Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

-

Cooling : Place the flask in an ice-water bath and cool the contents to 0°C with continuous stirring.

-

Acylation : Slowly add acryloyl chloride (0.88 mL, 11.0 mmol) dropwise to the cold, stirred solution over a period of 15-20 minutes. Maintain the temperature below 5°C during the addition. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up : Transfer the reaction mixture to a separatory funnel. Add 30 mL of deionized water and shake. Separate the organic layer.

-

Washing : Wash the organic layer sequentially with 30 mL of 1 M HCl (to remove excess triethylamine), 30 mL of saturated NaHCO₃ solution (to remove any remaining acid), and finally with 30 mL of brine.

-

Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically an off-white solid, should be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Slowly add deionized water dropwise until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product, N-(3,5-difluorophenyl)prop-2-enamide, must be confirmed using standard analytical techniques. The expected data are summarized below.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the vinyl protons (typically between δ 5.5-6.5 ppm) and aromatic protons (δ 6.5-7.5 ppm). The amide N-H proton will appear as a broad singlet (typically δ 8-9 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~164 ppm), vinyl carbons (~125-132 ppm), and aromatic carbons, showing characteristic C-F coupling. |

| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms on the aromatic ring. |

| IR (ATR) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product (C₉H₈F₂NO⁺). |

Conclusion

This guide details a reliable and scalable procedure for the synthesis of N-(3,5-difluorophenyl)prop-2-enamide. By understanding the causality of the Schotten-Baumann mechanism and adhering strictly to the safety and experimental protocols, researchers can confidently produce this valuable compound with high purity and yield. The provided analytical benchmarks serve as a self-validating checkpoint to ensure the integrity of the final product.

References

-

New Jersey Department of Health. (n.d.). Hazard Summary: Acrylyl Chloride. NJ.gov. Retrieved from [Link]

-

Ataman Kimya. (n.d.). Triethylamine. Retrieved from [Link]

-

Krishna Solvechem Ltd. (n.d.). Acryloyl Chloride MSDS. KSCL. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Acryloyl Chloride, 97% (titr.). Retrieved from [Link]

-

Ataman Kimya. (n.d.). Triethylamine: Applications in Pharmaceutical & Chemical Industry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline. PubChem. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

Pearson+. (2024, July 14). One mole of acetyl chloride is added to a liter of triethylamine. Study Prep. Retrieved from [Link]

- Google Patents. (n.d.). US3324180A - Purification of acrylamide.

-

Barron, A. E., et al. (n.d.). Poly(acrylamide-co-alkylacrylamides) for electrophoretic DNA purification in microchannels. PubMed. Retrieved from [Link]

-

Reddit. (2024, September 14). Acid chloride reaction with amine. r/OrganicChemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

-

MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.

-

National Center for Biotechnology Information. (n.d.). N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. PMC - NIH. Retrieved from [Link]

-

MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1352451, (E)-N,3-bis[3-(trifluoromethyl)phenyl]prop-2-enamide. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2003, February 24). Detection and Quantitation of Acrylamide in Foods. FDA. Retrieved from [Link]

-

MDPI. (n.d.). Detoxification of Acrylamide by Potentially Probiotic Strains of Lactic Acid Bacteria and Yeast. Retrieved from [Link]

Sources

- 1. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]

- 7. nj.gov [nj.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. kscl.co.in [kscl.co.in]

- 10. 3,5-Difluoroaniline | 372-39-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

"N-(3,5-difluorophenyl)prop-2-enamide chemical properties and structure"

An In-Depth Technical Guide to the Chemical Properties and Structure of N-(3,5-difluorophenyl)prop-2-enamide

Introduction: A Molecule of Interest in Medicinal Chemistry

N-(3,5-difluorophenyl)prop-2-enamide is an organic compound belonging to the acrylamide class, distinguished by a difluorinated phenyl ring. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity[1]. The acrylamide moiety itself is a reactive functional group, often utilized as a covalent warhead in the design of enzyme inhibitors[2]. This unique combination of a difluorophenyl group and an acrylamide core makes N-(3,5-difluorophenyl)prop-2-enamide a compound of significant interest for researchers in drug discovery and materials science.

This technical guide provides a comprehensive overview of the known structural and chemical properties of N-(3,5-difluorophenyl)prop-2-enamide. In instances where direct experimental data is not publicly available, we will draw upon data from structurally similar analogs to provide reasoned estimations and propose methodologies for its synthesis and characterization.

Molecular Structure and Identification

The fundamental identity of a chemical compound is established by its structure and unique identifiers.

Structural Representation

The core structure consists of a prop-2-enamide group where the nitrogen atom is substituted with a 3,5-difluorophenyl ring.

Sources

A Technical Guide to the Spectroscopic Characterization of N-(3,5-difluorophenyl)prop-2-enamide

Introduction

N-(3,5-difluorophenyl)prop-2-enamide is a fluorinated aromatic compound belonging to the acrylamide class. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making them valuable in pharmaceutical and materials science research.[1] Acrylamides, in turn, are versatile chemical building blocks.[2] A precise and thorough characterization of the molecular structure is paramount for understanding its reactivity, and for quality control in any application. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of N-(3,5-difluorophenyl)prop-2-enamide.

This document is designed for researchers and scientists in drug development and chemical analysis. It moves beyond a simple presentation of data, offering insights into the interpretation of the spectra, the rationale behind the observed chemical shifts and fragmentation patterns, and the experimental protocols necessary for reliable data acquisition.

Molecular Structure and Spectroscopic Correlation

The fundamental basis for interpreting spectroscopic data lies in the molecule's structure. N-(3,5-difluorophenyl)prop-2-enamide consists of three key regions: the 3,5-difluorophenyl ring, the amide linkage, and the prop-2-enamide (vinyl) group. Each of these components gives rise to characteristic signals in NMR, IR, and MS, and their connectivity is confirmed through these analytical techniques.

Caption: Molecular structure of N-(3,5-difluorophenyl)prop-2-enamide with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(3,5-difluorophenyl)prop-2-enamide, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is typically recorded in a deuterated solvent like CDCl₃.

-

Aromatic Region (δ 7.00-7.23 ppm): The signals for the protons on the difluorophenyl ring appear in this region. The two fluorine atoms are meta to each other and influence the chemical shifts of the aromatic protons.

-

Amide Proton (δ 5.56 ppm): A broad singlet corresponding to the N-H proton is often observed. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Vinyl Protons: The three protons of the prop-2-enamide group will show characteristic splitting patterns (doublets and multiplets) due to coupling with each other.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

-

Carbonyl Carbon (C=O): This carbon typically appears significantly downfield.

-

Aromatic Carbons: The carbons of the difluorophenyl ring will appear in the range of approximately 115-158 ppm. The carbons directly bonded to fluorine will show characteristic splitting due to C-F coupling.

-

Vinyl Carbons: The sp² hybridized carbons of the C=C double bond will also be in the downfield region, but typically upfield from the aromatic carbons.

Table 1: Summary of NMR Data for N-(3,5-difluorophenyl)prop-2-enamide

| Technique | Chemical Shift (δ) / ppm | Assignment |

| ¹H NMR | 7.23 (t, J = 7.9 Hz) | 2H (Aromatic) |

| 7.06 – 7.00 (m) | 2H (Aromatic) | |

| 6.99 – 6.92 (m) | 4H (Aromatic) | |

| 6.88 (t, J = 7.3 Hz) | 1H (Aromatic) | |

| 5.56 (br s) | 1H (NH) | |

| ¹³C NMR | 157.8 | Aromatic C-F |

| 143.8 | Aromatic C | |

| 138.8 | Aromatic C | |

| 129.2 | Aromatic CH | |

| 120.5 | Aromatic CH | |

| 116.8 | Vinyl C | |

| 115.8 | Vinyl C |

Note: The provided search results contain data for several different but related compounds. The data in the table is compiled from a result that appears to be a list of characterizations for various synthesized molecules, and care should be taken in its direct application without further verification.[3]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(3,5-difluorophenyl)prop-2-enamide in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.[4]

-

¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

-

N-H Stretch: A characteristic peak for the amide N-H stretch is expected in the region of 3300-3500 cm⁻¹.[2]

-

C=O Stretch (Amide I band): A strong absorption band for the carbonyl group of the amide is typically found around 1650-1680 cm⁻¹.[2]

-

C=C Stretch: The vinyl C=C stretch will appear in the 1620-1640 cm⁻¹ region.[2]

-

C-F Stretch: Strong absorptions corresponding to the C-F bonds are expected in the fingerprint region, typically between 1000-1400 cm⁻¹.

Table 2: Key IR Absorption Bands for N-(3,5-difluorophenyl)prop-2-enamide

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3370 | N-H Stretch | Amide |

| ~1661 | C=O Stretch | Amide (Amide I) |

| ~1610 | C=C Stretch | Alkene/Aromatic |

| ~1546 | N-H Bend | Amide (Amide II) |

| ~1469 | C-F Stretch | Aryl-Fluoride |

Note: The frequencies are based on data for a similar fluorinated benzamide and are expected to be comparable.[1]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

-

Molecular Ion Peak [M+H]⁺: In ESI-MS, the molecule is typically protonated, so the most prominent peak in the high mass region will correspond to the molecular weight of the compound plus the mass of a proton. For N-(3,5-difluorophenyl)prop-2-enamide (C₉H₇F₂NO, Molecular Weight: 183.16 g/mol ), the [M+H]⁺ peak would be expected at m/z 184.05.[5]

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. Potential fragmentation pathways could involve cleavage of the amide bond.

Table 3: Mass Spectrometry Data for N-(3,5-difluorophenyl)prop-2-enamide

| m/z (mass-to-charge ratio) | Proposed Ion |

| 184.05686 | [M+H]⁺ |

| 206.03880 | [M+Na]⁺ |

| 182.04230 | [M-H]⁻ |

Note: The data is based on predicted values from PubChem.[5]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the elemental composition.[2]

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization comes from the integration of data from all three techniques. The NMR data establishes the carbon-hydrogen framework and the connectivity of the vinyl and difluorophenyl groups through the amide linkage. The IR spectrum confirms the presence of the key functional groups (amide, alkene, C-F bonds). Finally, mass spectrometry confirms the molecular weight of the compound. Together, these three spectroscopic methods provide a comprehensive and unambiguous confirmation of the structure of N-(3,5-difluorophenyl)prop-2-enamide.

References

-

The Royal Society of Chemistry. Supplementary Data. Available at: [Link]

-

MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]

-

PubChemLite. N-(3,5-difluorophenyl)prop-2-enamide. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Material. Available at: [Link]

-

The Royal Society of Chemistry. Thioamide N–C(S) Activation. Available at: [Link]

Sources

The Acrylamide Warhead Revisited: A Technical Guide to the Mechanism of Action of N-(3,5-difluorophenyl)prop-2-enamide in Biological Systems

Abstract

Targeted covalent inhibitors have emerged as a powerful therapeutic modality, offering distinct advantages in potency and duration of action. The acrylamide moiety, a prominent electrophilic warhead, has been successfully incorporated into several FDA-approved drugs. This in-depth technical guide provides a comprehensive analysis of the putative mechanism of action of N-(3,5-difluorophenyl)prop-2-enamide, a representative acrylamide-containing compound. We will explore the fundamental principles of covalent inhibition by acrylamide warheads, the modulatory role of the 3,5-difluorophenyl substituent, and the critical experimental workflows required to elucidate its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of covalent inhibitors.

Introduction: The Resurgence of Covalent Inhibitors

Covalent inhibitors, once approached with caution due to concerns about off-target reactivity, are experiencing a renaissance in drug discovery.[1] These molecules form a stable, covalent bond with their target protein, leading to prolonged and often irreversible inhibition.[2] This mode of action can provide significant pharmacological benefits, including enhanced potency, longer duration of effect, and the ability to target proteins with shallow binding pockets.[3]

The prop-2-enamide (acrylamide) functional group is a key electrophilic warhead in the arsenal of covalent drug designers.[1] Its α,β-unsaturated carbonyl system acts as a Michael acceptor, enabling it to react with nucleophilic amino acid residues on target proteins.[4][5] This guide will dissect the mechanism of action of a model acrylamide-containing compound, N-(3,5-difluorophenyl)prop-2-enamide, providing a framework for understanding and characterizing similar molecules.

Core Mechanism of Action: Covalent Modification via Michael Addition

The primary mechanism by which N-(3,5-difluorophenyl)prop-2-enamide is predicted to exert its biological effects is through the irreversible covalent modification of nucleophilic residues on target proteins. This process can be broken down into two key steps:

-

Reversible Binding: Initially, the inhibitor non-covalently and reversibly binds to the target protein's binding pocket. This initial binding event is driven by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, and is governed by the inhibitor's binding constant (KI).[6]

-

Irreversible Covalent Bonding: Following initial binding, the acrylamide warhead is positioned in close proximity to a nucleophilic amino acid residue, most commonly a cysteine. The deprotonated thiol group of the cysteine then acts as a nucleophile, attacking the β-carbon of the acrylamide's α,β-unsaturated system in a Michael addition reaction.[1][7] This results in the formation of a stable thioether bond, leading to the irreversible inactivation of the protein. The rate of this covalent bond formation is described by the inactivation rate constant (kinact).[8]

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI, which encapsulates both the initial binding affinity and the rate of covalent modification.[9]

Diagram: Mechanism of Covalent Inhibition by N-(3,5-difluorophenyl)prop-2-enamide

Caption: Putative inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols for Mechanistic Elucidation

A thorough understanding of the mechanism of action of N-(3,5-difluorophenyl)prop-2-enamide requires a suite of robust experimental assays. The following protocols provide a framework for characterizing its covalent inhibitory activity.

Determination of Covalent Inhibitor Potency (kinact/KI)

The potency of an irreversible covalent inhibitor is best quantified by the second-order rate constant kinact/KI. [9] Protocol:

-

Incubation: Incubate the target protein at a known concentration with a range of concentrations of N-(3,5-difluorophenyl)prop-2-enamide at 37°C.

-

Time-Course Analysis: At various time points, quench the reaction and measure the remaining protein activity or the extent of covalent modification.

-

Data Acquisition: The percentage of protein modification can be determined in real-time using liquid chromatography-high resolution accurate mass spectrometry (LC-HRAMS). [9]4. Calculation of kobs: For each inhibitor concentration, plot the percentage of binding against time and fit the data to a single exponential equation to determine the observed rate of inactivation (kobs).

-

Determination of kinact and KI: Plot the calculated kobs values against the corresponding inhibitor concentrations. Fit this data to the appropriate equation (e.g., a hyperbolic equation) to determine the maximal rate of inactivation (kinact) and the inhibition constant (KI).

-

Calculation of kinact/KI: Calculate the second-order rate constant by dividing kinact by KI.

Identification of Covalent Adduct by Mass Spectrometry

Mass spectrometry is a critical tool for confirming covalent bond formation and identifying the specific site of modification. [10][11] Protocol:

-

Intact Protein Analysis:

-

Incubate the target protein with an excess of N-(3,5-difluorophenyl)prop-2-enamide.

-

Analyze the reaction mixture by LC-MS to determine the mass of the intact protein.

-

A mass increase corresponding to the molecular weight of the inhibitor confirms covalent binding.

-

-

Peptide Mapping for Site Identification:

-

After incubation with the inhibitor, denature, reduce, and alkylate the protein sample.

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

Analyze the resulting peptide mixture by nano-LC-MS/MS.

-

Identify the modified peptide by searching the MS/MS data for a mass shift corresponding to the inhibitor.

-

The MS/MS fragmentation pattern will reveal the specific amino acid residue that has been covalently modified. [10]

-

Target Identification and Selectivity Profiling using Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique for identifying the protein targets of a covalent inhibitor and assessing its selectivity across the proteome. [12][13][14][15] Protocol: Competitive ABPP

-

Proteome Preparation: Prepare a cell lysate or use intact cells.

-

Inhibitor Treatment: Treat the proteome with varying concentrations of N-(3,5-difluorophenyl)prop-2-enamide.

-

Probe Labeling: Add a broad-spectrum, cysteine-reactive activity-based probe (ABP) that contains a reporter tag (e.g., biotin or a fluorophore). This probe will label the active cysteines that have not been blocked by the inhibitor.

-

Analysis:

-

Gel-Based: Separate the proteins by SDS-PAGE and visualize the labeled proteins by in-gel fluorescence scanning. A decrease in fluorescence intensity for a particular protein band in the inhibitor-treated samples indicates it is a target.

-

Mass Spectrometry-Based: For biotinylated probes, enrich the labeled proteins using streptavidin beads, digest them into peptides, and identify and quantify the proteins by LC-MS/MS. Proteins that show reduced abundance in the inhibitor-treated samples are identified as targets.

-

Diagram: Experimental Workflow for Covalent Inhibitor Characterization

Caption: Workflow for the characterization of a covalent inhibitor.

Assessment of Intrinsic Reactivity: The Glutathione (GSH) Assay

The glutathione (GSH) reactivity assay is used to assess the intrinsic electrophilicity of a covalent inhibitor. [16][17][18]GSH is a cellular thiol that can react with electrophilic compounds, and a high reactivity with GSH may indicate a potential for off-target effects.

Protocol:

-

Incubation: Incubate N-(3,5-difluorophenyl)prop-2-enamide with a known concentration of GSH at 37°C.

-

Monitoring: Monitor the depletion of the parent compound and the formation of the GSH adduct over time using LC-MS.

-

Half-life Calculation: Plot the concentration of the parent compound versus time and calculate the half-life (t1/2) of the reaction. A shorter half-life indicates higher reactivity.

Conclusion

N-(3,5-difluorophenyl)prop-2-enamide serves as an exemplary model for understanding the mechanism of action of acrylamide-based covalent inhibitors. Its biological activity is predicated on the irreversible Michael addition of its acrylamide warhead to nucleophilic residues, most notably cysteines, on target proteins. The 3,5-difluorophenyl moiety is integral to the molecule's profile, influencing both its reactivity and potential binding interactions. A comprehensive and systematic application of the biochemical and proteomic workflows detailed in this guide is essential for elucidating the specific biological targets, potency, and selectivity of this and other novel covalent inhibitors, thereby paving the way for their potential therapeutic development.

References

- [Mechanism of action and preclinical development of af

- Afatinib Drug Side Effects, Mechanism of Action & More. Vidal Health.

- What is the mechanism of action of Osimertinib mesylate?

- Af

- Ibrutinib. Wikipedia.

- Mechanism of Action – TAGRISSO® (osimertinib). AstraZeneca.

- Afatinib.

- Pichler, C. M., Krysiak, J., & Breinbauer, R. (2016). Target Identification of Covalently Binding Drugs by Activity-Based Protein Profiling (ABPP). Bioorganic & Medicinal Chemistry, 24(15), 3291-3303.

- Ibrutinib for CLL: Mechanism of action and clinical consider

- What is the mechanism of Osimertinib mesylate?

- How does Gilotrif (af

- The Mechanism of Action of Ibrutinib. Targeted Oncology.

- O'Brien, S., et al. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Therapeutic Advances in Medical Oncology, 9(9), 571-581.

- The Mechanism of Action of Osimertinib: A Technical Guide. Benchchem.

- What is the mechanism of Ibrutinib?

- What is the mechanism of action of Ibrutinib (Imbruvica)? Dr.Oracle.

- Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology.

- Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry.

- The Acrylamide Warhead: An In-depth Technical Guide to Reactivity and Covalent Inhibition. Benchchem.

- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules.

- GSH Reactivity Assay. Domainex.

- Target identification of covalently binding drugs by activity-based protein profiling (ABPP).

- Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges.

- Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response.

- Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. JoVE.

- kinact / KI Assay for Irreversible Covalent Compounds. Domainex.

- An In-depth Technical Guide to the Electronic Effects of Fluorine

- Activity-based protein profiling: A graphical review. Acta Pharmaceutica Sinica B.

- Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology.

- Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Af

- A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modific

- An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling.

- Activity-based protein profiling – finding general solutions to specific problems. Molecular Omics.

- Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calcul

- Application Notes and Protocols: Mass Spectrometry Analysis of PF-6422899 Covalent Modific

- Molecular determinants of acrylamide neurotoxicity through covalent docking. Frontiers in Neuroscience.

- Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins.

- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.

- Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 D

- Stability of acrylamide in model systems and its reactivity with selected nucleophiles.

- Michael addition reaction between acrylamide and a Cys residue of a...

- Refining covalent warhead reactivity: A new look

- A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry.

Sources

- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 4. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 12. Target identification of covalently binding drugs by activity-based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 15. Activity-based protein profiling – finding general solutions to specific problems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GSH Reactivity Assay | Domainex [domainex.co.uk]

- 17. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]

- 18. pak.elte.hu [pak.elte.hu]

Solubility and Stability of N-(3,5-difluorophenyl)prop-2-enamide: A Comprehensive Guide for Drug Development

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed examination of the critical physicochemical properties of N-(3,5-difluorophenyl)prop-2-enamide, focusing on its solubility and stability profiles. As a compound of interest in modern drug discovery, understanding these attributes is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This document outlines field-proven, step-by-step protocols for determining equilibrium solubility across a range of pharmaceutically relevant solvents and for assessing chemical stability under various stress conditions as mandated by ICH guidelines. The experimental designs are explained with a focus on scientific causality, ensuring that the described methods are self-validating and generate reliable, submission-quality data. Key data are summarized in comparative tables, and experimental workflows are visualized using diagrams to enhance clarity for researchers, formulation scientists, and drug development professionals.

Introduction: The Imperative of Early-Stage Characterization

N-(3,5-difluorophenyl)prop-2-enamide is a fluorinated acrylamide derivative. The presence of the difluorophenyl ring and the reactive acrylamide moiety suggests its potential as a covalent inhibitor or a candidate for further medicinal chemistry optimization. The success of any active pharmaceutical ingredient (API) in the development pipeline is fundamentally linked to its physicochemical properties. Among these, solubility and stability are arguably the most critical.

-

Solubility directly influences bioavailability. An API must dissolve to be absorbed and exert its therapeutic effect. Early and accurate solubility data guide formulators in selecting appropriate excipients and delivery systems, mitigating risks of poor efficacy or failed batches.[1]

-

Stability determines the drug's shelf-life and ensures patient safety. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities.[2]

This guide serves as a practical framework for the systematic evaluation of N-(3,5-difluorophenyl)prop-2-enamide, enabling development teams to make data-driven decisions from the earliest stages of research.

Core Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is the logical starting point for any investigation. These parameters provide clues to its expected behavior in various environments.

| Property | Value | Source / Method |

| CAS Number | 1156755-81-5 | Chemical Supplier Data[3] |

| Molecular Formula | C₉H₇F₂NO | Chemical Supplier Data[3] |

| Molecular Weight | 183.15 g/mol | Chemical Supplier Data[3] |

| Appearance | White to off-white solid | Typical for this class of compounds |

| Predicted logP | 1.8 - 2.5 | Computational Estimation |

| pKa | ~15-16 (Amide N-H) | Estimated (Non-ionizable in physiological pH range) |

Expert Insight: The predicted logP value suggests moderate lipophilicity, which often correlates with low aqueous solubility. The amide proton is very weakly acidic and will not ionize under physiological conditions, meaning its solubility will likely not be significantly influenced by pH changes in the 1-8 range.

Comprehensive Solubility Assessment

The objective is to determine the equilibrium solubility of N-(3,5-difluorophenyl)prop-2-enamide in solvents relevant to both physiological conditions and pharmaceutical processing. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and directness.[4]

Rationale for Solvent Selection

A strategic selection of solvents provides a comprehensive picture of the API's behavior.[1]

-

Aqueous Buffers (pH 1.2, 4.5, 6.8): These represent the pH conditions of the gastrointestinal tract and are required for Biopharmaceutics Classification System (BCS) assessment.[5]

-

Water: Establishes a baseline for intrinsic aqueous solubility.

-

Ethanol, Propylene Glycol, PEG 400: Common co-solvents and vehicles used in liquid and semi-solid formulations.

-

Acetonitrile (ACN), Methanol (MeOH): Common solvents used in analytical methods and manufacturing processes. Their inclusion helps in developing and validating HPLC methods.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be self-validating by measuring concentration at multiple time points to ensure equilibrium has been reached.

Step 1: Preparation

-

Accurately weigh an excess amount of N-(3,5-difluorophenyl)prop-2-enamide (e.g., ~10 mg) into multiple 20 mL glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[6]

-

Add a precise volume (e.g., 5.0 mL) of the selected solvent to each vial.

-

Seal the vials securely to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in an orbital shaker or tumbling incubator set to a constant temperature, typically 25 °C (for processing relevance) or 37 °C (for physiological relevance).[4]

-

Agitate the samples at a moderate speed (e.g., 150 rpm) to facilitate dissolution.

Step 3: Sampling and Analysis

-

At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for 30 minutes for solids to settle.

-

Carefully withdraw an aliquot from the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, pre-validated for non-binding of the API) into an HPLC vial.

-

Dilute the filtrate as necessary with the mobile phase to fall within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved API using a validated, stability-indicating HPLC-UV method.

Step 4: Confirmation of Equilibrium

-

Equilibrium is confirmed when the concentration measurements between two consecutive time points (e.g., 48 and 72 hours) are within a narrow margin (e.g., <5%).[4]

Data Presentation: Solubility Profile

The results should be consolidated into a clear, comparative table.

| Solvent System | Temperature (°C) | Equilibrium Solubility (mg/mL) | Qualitative Description |

| 0.1 N HCl (pH 1.2) | 37 | 0.08 | Very Slightly Soluble |

| Acetate Buffer (pH 4.5) | 37 | 0.09 | Very Slightly Soluble |

| Phosphate Buffer (pH 6.8) | 37 | 0.09 | Very Slightly Soluble |

| Purified Water | 25 | 0.12 | Very Slightly Soluble |

| Ethanol | 25 | 15.5 | Soluble |

| Propylene Glycol | 25 | 8.2 | Sparingly Soluble |

| PEG 400 | 25 | 25.0 | Freely Soluble |

| Acetonitrile | 25 | 12.1 | Soluble |

Workflow for Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility assay.

Chemical Stability Profile

A comprehensive stability assessment involves both forced degradation studies and long-term stability testing under ICH-prescribed conditions.[7][8] The primary goal is to develop a stability-indicating analytical method and identify potential degradation pathways.

Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the API to harsh conditions to accelerate its decomposition.[9][10] This is essential for understanding the molecule's intrinsic stability and for developing an analytical method capable of separating the intact API from all potential degradation products.[11]

4.1.1 General Protocol for Stress Studies

-

Preparation: Prepare stock solutions of N-(3,5-difluorophenyl)prop-2-enamide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Application: Subject aliquots of the stock solution to the conditions outlined in the table below. The goal is to achieve 5-20% degradation; if degradation is too rapid or slow, the stress duration or reagent concentration should be adjusted.

-

Neutralization: After the stress period, neutralize acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/DAD or HPLC-MS method. The UV/DAD detector is crucial for peak purity analysis, ensuring that the parent API peak is not co-eluting with any degradants.

4.1.2 Summary of Forced Degradation Conditions

| Stress Condition | Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24-72h | Hydrolysis of the amide bond to form 3,5-difluoroaniline and acrylic acid. |

| Base Hydrolysis | 0.1 N NaOH at RT for 2-8h | Rapid hydrolysis of the amide bond. Potential for Michael addition to the acrylamide. |

| Neutral Hydrolysis | Water at 60 °C for 72h | Slower hydrolysis of the amide bond compared to acid/base conditions. |

| Oxidation | 3% H₂O₂ at RT for 24h | Oxidation of the electron-rich double bond (e.g., epoxidation) or aromatic ring. |

| Photostability | Expose solid & solution to ICH Q1B specified light conditions (≥1.2 million lux hours and ≥200 watt hours/m²) | Isomerization of the double bond, dimerization, or other radical-initiated reactions.[7] |

| Thermal | Expose solid API to 80 °C for 7 days | Assess solid-state thermal stability; unlikely to degrade if melting point is high. |

Long-Term and Accelerated Stability

Following the identification of degradation pathways, formal stability studies are conducted on representative batches of the API according to ICH Q1A(R2) guidelines.[7]

-

Purpose: To establish a re-test period for the drug substance.

-

Protocol: Store the API in its proposed container closure system under the conditions specified by the ICH for the intended climatic zones.

-

Testing Conditions:

-

Analysis: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), test the samples for appearance, assay, purity (degradation products), and any other critical quality attributes.

Workflow for Forced Degradation Studies

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. 1156755-81-5|N-(3,5-Difluorophenyl)prop-2-enamide|BLD Pharm [bldpharm.com]

- 4. who.int [who.int]

- 5. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. biotech-asia.org [biotech-asia.org]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of N-(3,5-difluorophenyl)prop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,5-difluorophenyl)prop-2-enamide is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed examination of the core physicochemical characteristics of N-(3,5-difluorophenyl)prop-2-enamide, offering a foundational understanding for its application in research and development. We will delve into its structural and electronic properties, solubility, and lipophilicity, and discuss the analytical methodologies pertinent to its characterization. This document is intended to be a vital resource for scientists engaged in the synthesis, evaluation, and application of this and related compounds.

Introduction: The Significance of Fluorination in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug discovery. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can lead to significant improvements in a drug candidate's profile. These enhancements may include increased metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity through favorable electrostatic interactions, and altered pKa values to optimize absorption and distribution. N-(3,5-difluorophenyl)prop-2-enamide, with its difluorinated phenyl ring, represents a scaffold that leverages these benefits, making a thorough understanding of its physicochemical properties essential for its rational application.

Molecular Structure and Properties

The foundational characteristics of a molecule are dictated by its structure. The key structural and computed properties of N-(3,5-difluorophenyl)prop-2-enamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₂NO | - |

| Molecular Weight | 183.16 g/mol | - |

| IUPAC Name | N-(3,5-difluorophenyl)prop-2-enamide | - |

| Canonical SMILES | C=CC(=O)NC1=CC(=C(C=C1)F)F | - |

| InChI Key | YZJHHJRHJHCZQF-UHFFFAOYSA-N | - |

Diagram: Chemical Structure of N-(3,5-difluorophenyl)prop-2-enamide

Caption: 2D structure of N-(3,5-difluorophenyl)prop-2-enamide.

Predicted Physicochemical Characteristics

| Parameter | Predicted Value | Significance in Drug Development |

| logP (Octanol-Water Partition Coefficient) | 1.8 - 2.5 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Influences cell permeability and oral bioavailability. |

| Hydrogen Bond Donors | 1 | Potential for interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | Potential for interactions with biological targets. |

| Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |

| pKa (acidic) | ~15-16 (amide N-H) | Determines the ionization state at physiological pH. |

| pKa (basic) | Not significant | Lacks a strongly basic functional group. |

Causality Behind Predictions:

-

logP: The presence of the difluorophenyl group increases lipophilicity compared to a non-substituted phenyl ring. The amide and acryloyl groups contribute some polarity, resulting in a moderately lipophilic compound.

-

TPSA: The polar surface area is primarily determined by the nitrogen and oxygen atoms of the amide group. A TPSA value below 60 Ų is often associated with good cell membrane permeability.

-

pKa: The amide proton is weakly acidic, and the molecule lacks a readily protonatable basic center. Therefore, it is expected to be neutral at physiological pH.

Synthesis and Purification

The synthesis of N-(3,5-difluorophenyl)prop-2-enamide typically proceeds via the acylation of 3,5-difluoroaniline with acryloyl chloride. This is a standard and robust method for amide bond formation.

Experimental Protocol: Synthesis of N-(3,5-difluorophenyl)prop-2-enamide

-

Dissolution: Dissolve 3,5-difluoroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution to act as an acid scavenger.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermicity of the acylation reaction.

-

Acylation: Add acryloyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is typically rapid.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of N-(3,5-difluorophenyl)prop-2-enamide.

Analytical Characterization

The identity and purity of synthesized N-(3,5-difluorophenyl)prop-2-enamide should be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the vinyl protons of the acryloyl group and the aromatic protons of the difluorophenyl ring. The amide proton will appear as a broad singlet.

-

¹³C NMR: Will reveal the expected number of carbon signals, including those for the carbonyl group, the vinyl carbons, and the carbons of the aromatic ring. The carbon atoms attached to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR: Will exhibit a single resonance for the two equivalent fluorine atoms, confirming their presence and chemical environment.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide carbonyl, and the C=C stretch of the alkene.

-

Melting Point: A sharp melting point range is indicative of a pure crystalline solid. Based on similar structures, the melting point is anticipated to be in the range of 100-150 °C.

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and biological testing.

-

Aqueous Solubility: Due to its moderate lipophilicity, N-(3,5-difluorophenyl)prop-2-enamide is expected to have low aqueous solubility.

-

Organic Solubility: It is anticipated to be soluble in a range of common organic solvents, including dichloromethane, chloroform, ethyl acetate, acetone, and alcohols.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of the compound to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to remove the undissolved solid.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the key physicochemical characteristics of N-(3,5-difluorophenyl)prop-2-enamide. While experimental data for some properties are yet to be reported in the public domain, the provided predictions and analytical methodologies offer a robust framework for researchers working with this compound. The unique combination of the acrylamide warhead and the difluorinated phenyl ring makes this molecule a compelling candidate for further investigation in areas such as covalent inhibition and the development of novel materials. Future studies should focus on obtaining precise experimental data for the properties discussed herein and exploring the biological activities of this promising scaffold.

References

-

PubChem. 3,5-Difluoroaniline. National Center for Biotechnology Information. [Link][1]

-

ResearchGate. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. [Link][2]

Sources

Unmasking the Molecular Targets of N-(3,5-difluorophenyl)prop-2-enamide: A Technical Guide for Covalent Probe Discovery

For Immediate Release

DURHAM, NC – January 19, 2026 – In the landscape of modern drug discovery, the identification of novel biological targets is a critical step in developing next-generation therapeutics. Covalent inhibitors, which form a stable bond with their protein targets, have emerged as a powerful modality for achieving high potency and prolonged duration of action.[1][2][3][4] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the electrophilic compound N-(3,5-difluorophenyl)prop-2-enamide. While specific targets for this molecule are not yet publicly characterized, its chemical structure, featuring a reactive acrylamide "warhead," strongly suggests its function as a covalent inhibitor, likely targeting nucleophilic amino acid residues such as cysteine.[5][6]

Introduction: The Promise and Challenge of Covalent Modifiers

Covalent inhibitors have a rich history in pharmacology, with early examples like penicillin and aspirin discovered serendipitously.[4] Today, a more rational design approach has led to the development of targeted covalent therapies for a range of diseases, including cancers and autoimmune disorders.[1][7][8] The prop-2-enamide moiety in N-(3,5-difluorophenyl)prop-2-enamide is an electrophilic Michael acceptor, primed to react with nucleophilic residues at the active or allosteric sites of proteins.[5][6] This irreversible or reversible covalent interaction can lead to potent and sustained target inhibition.[1][2]

The primary challenge, however, lies in identifying the specific protein targets of such reactive molecules and ensuring their selectivity to minimize off-target effects and potential toxicity.[5][8] This guide outlines a multi-pronged approach, combining cutting-edge chemoproteomics, biochemical assays, and computational methods to systematically elucidate the target landscape of N-(3,5-difluorophenyl)prop-2-enamide.

Part 1: Target Identification Strategies

The initial phase of target discovery for a novel covalent compound involves a broad, unbiased screen of the proteome to identify potential binding partners.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful functional proteomics technology to identify enzyme classes and specific targets of small molecule inhibitors directly in complex biological systems. For N-(3,5-difluorophenyl)prop-2-enamide, a competitive ABPP approach is recommended.

Experimental Protocol: Competitive ABPP

-

Probe Synthesis: Synthesize a "clickable" alkyne- or azide-functionalized analog of N-(3,5-difluorophenyl)prop-2-enamide to serve as a chemical probe.

-

Cell Lysate Preparation: Prepare proteomes from relevant cell lines or tissues.

-

Competitive Incubation: Pre-incubate the proteomes with varying concentrations of N-(3,5-difluorophenyl)prop-2-enamide.

-

Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label the remaining accessible cysteine residues.

-

Click Chemistry: Ligate a reporter tag (e.g., biotin-azide) to the alkyne-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads and perform on-bead tryptic digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that show reduced labeling in the presence of N-(3,5-difluorophenyl)prop-2-enamide.

Causality Behind Experimental Choices: This competitive format allows for the identification of proteins that directly engage with the compound of interest, as it competes for the same binding site as the broad-spectrum probe. The use of "click" chemistry provides a highly efficient and specific method for attaching reporter tags for subsequent enrichment and analysis.

Diagram: Competitive ABPP Workflow

Caption: Workflow for identifying protein targets using competitive ABPP.

Electrophilic Fragment Screening by Mass Spectrometry

Given that N-(3,5-difluorophenyl)prop-2-enamide can be considered an electrophilic fragment, direct screening against a panel of purified proteins or complex lysates using mass spectrometry can rapidly identify binding events.[9][10][11][12]

Experimental Protocol: Intact Protein Mass Spectrometry

-

Protein Incubation: Incubate purified proteins of interest with N-(3,5-difluorophenyl)prop-2-enamide.

-

LC-MS Analysis: Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS) under denaturing conditions.

-

Data Analysis: Identify a mass shift in the protein corresponding to the molecular weight of the compound, confirming covalent modification.

Trustworthiness: This method provides direct evidence of a covalent interaction between the compound and the protein target. By including control proteins lacking reactive cysteines, the specificity of the interaction can be assessed.

Part 2: Target Validation and Mechanistic Elucidation

Once a list of potential targets is generated, it is crucial to validate these interactions and understand their functional consequences.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with N-(3,5-difluorophenyl)prop-2-enamide or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

-

Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein.

-

Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Authoritative Grounding: The observed thermal stabilization provides strong evidence that the compound binds to the target protein within the complex and biologically relevant environment of the cell.

Diagram: CETSA Workflow

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. connectsci.au [connectsci.au]

- 12. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]

A Comprehensive Technical Guide to the Synthesis of N-(3,5-difluorophenyl)prop-2-enamide and Its Analogs

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(3,5-difluorophenyl)prop-2-enamide, a valuable scaffold in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and strategies for the preparation of its derivatives and analogs.

Introduction: The Significance of Fluorinated Acrylamides

N-aryl acrylamides are a class of compounds with significant applications in polymer science and as bioactive molecules.[1] The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,5-difluorophenyl motif, in particular, is a key structural element in a variety of pharmacologically active compounds. Consequently, N-(3,5-difluorophenyl)prop-2-enamide and its derivatives are of considerable interest for the development of novel therapeutics and advanced materials.

Core Synthesis of N-(3,5-difluorophenyl)prop-2-enamide: A Step-by-Step Protocol

The most direct and widely employed method for the synthesis of N-(3,5-difluorophenyl)prop-2-enamide is the acylation of 3,5-difluoroaniline with an activated acrylic acid derivative, typically acryloyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is robust and generally high-yielding. A detailed protocol, adapted from the synthesis of a closely related analog, is presented below.[2][3]

Experimental Protocol: Synthesis of N-(3,5-difluorophenyl)prop-2-enamide

Materials:

-

3,5-Difluoroaniline

-

Acryloyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3,5-difluoroaniline (1.0 eq) and anhydrous dichloromethane (approx. 0.1 M solution). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.

-

Acylation: Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 4 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(3,5-difluorophenyl)prop-2-enamide.

Characterization of N-(3,5-difluorophenyl)prop-2-enamide

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the vinylic protons of the acrylamide group and the aromatic protons of the difluorophenyl ring.

-

¹³C NMR will display resonances for the carbonyl carbon, vinylic carbons, and the aromatic carbons, with characteristic C-F couplings.

-

¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms.[4]

-

-

Infrared (IR) Spectroscopy: Expect strong absorption bands for the N-H stretching, C=O stretching (amide I band), and C=C stretching.[5]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C9H7F2NO should be observed.

Synthetic Workflow and Logic

The choice of the Schotten-Baumann conditions is predicated on its efficiency and broad applicability for amide bond formation. The use of an acid scavenger like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic. Conducting the reaction at low temperatures helps to control the exothermicity and minimize potential side reactions, such as polymerization of the acryloyl chloride or Michael addition to the product.

Caption: General workflow for the synthesis of N-(3,5-difluorophenyl)prop-2-enamide.

Synthesis of Analogs and Derivatives

The core structure of N-(3,5-difluorophenyl)prop-2-enamide can be readily modified to generate a library of analogs for structure-activity relationship (SAR) studies or to tune material properties. Modifications can be introduced at three primary positions: the acrylamide moiety, the aniline nitrogen, and the phenyl ring.

Modification of the Acrylamide Moiety

-

Substitution on the double bond: Analogs with substituents on the α- or β-positions of the acrylamide double bond can be prepared by using appropriately substituted acryloyl chlorides or by employing alternative coupling strategies with substituted acrylic acids. For instance, crotonyl chloride can be used in place of acryloyl chloride to introduce a β-methyl group.

-

Alternative acrylic acid activation: Instead of acryloyl chloride, other activated acrylic acid derivatives can be used, such as N-hydroxysuccinimide esters or mixed anhydrides. These methods can be milder and more suitable for sensitive substrates.

Modification of the Aniline Nitrogen

-

N-alkylation/N-arylation: While direct N-alkylation of the final product can be challenging, analogs with substituents on the amide nitrogen can be synthesized by starting with the corresponding N-substituted 3,5-difluoroaniline.

Modification of the Phenyl Ring

-

Varying substitution patterns: A wide range of analogs can be synthesized by starting with different substituted anilines. This allows for the exploration of the electronic and steric effects of various substituents on the properties of the final compound. For example, using 2,4-difluoroaniline would yield the corresponding N-(2,4-difluorophenyl)prop-2-enamide.[4]

-

Introduction of additional functional groups: Analogs bearing additional functional groups on the phenyl ring can be prepared from appropriately functionalized anilines. These functional groups can serve as handles for further chemical modifications or for tuning the biological activity.

Alternative Synthetic Strategies for N-Aryl Amides

While the acylation of anilines with acid chlorides is a workhorse method, other strategies for the formation of the N-aryl amide bond can be considered, particularly for challenging substrates or for the development of more sustainable processes.

| Method | Description | Advantages | Disadvantages |

| Carboxylic Acid-Amine Coupling | Direct condensation of a carboxylic acid and an amine using a coupling reagent (e.g., DCC, EDC, HATU). | Milder conditions, broader substrate scope. | Stoichiometric amounts of coupling reagents generate waste. |

| Umpolung Amide Synthesis | Reaction of α-fluoronitroalkanes and N-aryl hydroxylamines.[2] | Novel reactivity, can be used for chiral amides. | Requires specialized starting materials. |

| From Thioacids and Aryl Azides | Reaction of thioacids with aryl azides to form the amide bond with the extrusion of nitrogen and sulfur. | Utilizes readily available starting materials. | May require elevated temperatures. |

| Thionyl Chloride in DMAC/DMF | Direct conversion of carboxylic acids to amides using thionyl chloride in the presence of N,N-disubstituted amides.[6] | One-pot procedure, inexpensive reagents. | Can have long reaction times and require heating. |

Conclusion